Asialoganglioside-GM1

Description

Enzymatic Synthesis of Gangliosides Leading to GM1

The biosynthesis of GM1 is a stepwise process involving the sequential addition of monosaccharides to a ceramide backbone, a process orchestrated by a series of specific glycosyltransferases located in the Golgi apparatus. nih.gov This assembly line-like process ensures the precise construction of the complex carbohydrate structure of GM1.

Glycosyltransferases are key enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule, in this case, the growing glycosphingolipid chain. The synthesis of the core glycan structure of GM1 involves the action of several distinct glycosyltransferases, each with high specificity for both the sugar donor and the acceptor substrate. The sequential action of these enzymes is critical for the correct assembly of the oligosaccharide chain. nih.govnih.gov

The key glycosyltransferases involved in the synthesis of GM1 from its precursor lactosylceramide (LacCer) are:

GM3 Synthase (ST3GalV): This enzyme initiates the synthesis of the "a-series" gangliosides by transferring a sialic acid residue from CMP-sialic acid to lactosylceramide, forming GM3.

GM2/GD2 Synthase (β-1,4-N-acetylgalactosaminyltransferase): This pivotal enzyme adds an N-acetylgalactosamine (GalNAc) residue to GM3, producing GM2. nih.gov This step is critical for the formation of all complex gangliosides of the ganglio-series. nih.gov

GM1 Synthase (β-1,3-galactosyltransferase): This enzyme completes the synthesis of the GM1 glycan chain by adding a galactose residue to GM2.

The table below summarizes the kinetic parameters for GM2/GD2 synthase, a key enzyme in the pathway.

| Substrate | Apparent Km | Specific Activity (V) | Conditions |

| UDP-N-acetylgalactosamine (with added GM3) | 0.035 mM | 25-30 nmol x mg protein⁻¹ x h⁻¹ | pH 7.2, 0.8% octyl glucoside, 10 mM Mn²⁺, 5 mM CDP-choline |

| GM3 (added) | 0.1 mM | 25-30 nmol x mg protein⁻¹ x h⁻¹ | pH 7.2, 0.8% octyl glucoside, 10 mM Mn²⁺, 5 mM CDP-choline |

| UDP-N-acetylgalactosamine (with endogenous GM3) | 0.18 mM | 9 nmol x mg protein⁻¹ x h⁻¹ | Optimal assay conditions |

Data sourced from studies on rat liver Golgi-rich fractions. nih.gov

The ganglioside GM3 serves as a crucial branching point in the biosynthesis of more complex gangliosides. Once synthesized from lactosylceramide, GM3 can be directed down various pathways to produce a diverse array of ganglioside structures. In the context of GM1 synthesis, GM3 is the direct acceptor for the action of GM2/GD2 synthase, which adds the GalNAc residue to form GM2. nih.gov The availability and utilization of GM3 are therefore key regulatory points in determining the cellular levels of downstream gangliosides, including GM1.

Desialylation Pathways to Asialoganglioside-GM1

This compound is formed through the removal of the sialic acid residue from GM1. This catabolic process is primarily carried out by the action of specific sialidases.

The removal of the terminal sialic acid from the oligosaccharide chain of GM1 is a hydrolytic reaction that cleaves the glycosidic bond linking the sialic acid to the galactose residue. This process converts the acidic glycosphingolipid GM1 into the neutral glycosphingolipid this compound. This conversion can alter the biophysical properties of the cell membrane and modulate cellular signaling pathways. The expression of asialo-GM1 on the cell surface has been associated with cellular activation. nih.gov

Several sialidases (also known as neuraminidases) have been identified in mammals, each with distinct substrate specificities and subcellular localizations. The plasma membrane-associated sialidase, Neu3, has been shown to be particularly effective in hydrolyzing sialic acids from gangliosides. Neu3 displays a preference for ganglioside substrates and is involved in the regulation of cell surface ganglioside composition. Research indicates that Neu3 can act on GM1 to generate this compound, thereby playing a direct role in its formation.

Intracellular Trafficking and Membrane Integration

The biosynthesis of gangliosides is a spatially organized process that begins in the endoplasmic reticulum with the synthesis of ceramide and continues in the Golgi apparatus where the sequential addition of sugar residues occurs. nih.gov Following their synthesis, these glycolipids are transported to their final destinations, primarily the plasma membrane.

Newly synthesized gangliosides, including GM1, are transported from the trans-Golgi network to the plasma membrane via vesicular transport. Once integrated into the plasma membrane, the carbohydrate portions of the gangliosides are exposed to the extracellular environment, where they can participate in cell-cell recognition and signal transduction. Gangliosides are not static components of the plasma membrane; they can be internalized through endocytic pathways and either recycled back to the plasma membrane or transported to lysosomes for degradation. researchgate.net this compound, once formed, is also integrated into the plasma membrane and is thought to be localized within specific microdomains known as lipid rafts, similar to its precursor GM1. nih.gov

The subcellular distribution of gangliosides is not uniform. While the majority of gangliosides are found in the plasma membrane, significant amounts are also present in other cellular compartments.

| Subcellular Fraction | Percentage of Total Ganglioside Sialic Acid | Key Gangliosides Enriched |

| Plasma Membrane | 76% | GM1, GD1b, GT1b, GQ1b |

| Mitochondria | ~10% | - |

| Endoplasmic Reticulum | ~10% | GD1a, GD3 |

| Golgi Apparatus | Present | Site of synthesis |

| Nuclear Membrane | Present | - |

| Soluble Fraction | Present | - |

Data based on analysis of rat liver subcellular membrane fractions.

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-HMWOVMCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Dynamics of Asialoganglioside Gm1

Glycan and Ceramide Moieties: Structural Determinants

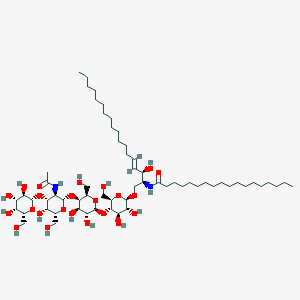

The amphipathic nature of asialoganglioside-GM1 is dictated by its two principal components: a hydrophilic oligosaccharide chain and a lipophilic ceramide tail. researchgate.net These moieties are not static, exhibiting structural heterogeneity and conformational flexibility that underpin the molecule's function.

The glycan headgroup of this compound is a neutral tetrasaccharide. nih.gov It is composed of four monosaccharide units linked in a specific sequence by beta-glycosidic bonds. wikipedia.orgnih.gov The terminal sugar is a galactose (Gal), followed by N-acetylgalactosamine (GalNAc), another galactose, and finally a glucose (Glc) residue that is directly attached to the ceramide moiety. nih.gov The precise arrangement and linkages are crucial for its three-dimensional structure and interactions with other molecules. nih.gov

Table 1: Oligosaccharide Composition of this compound

| Position | Monosaccharide Unit | Glycosidic Linkage to Next Unit |

|---|---|---|

| IV (Terminal) | β-D-Galactose (Gal) | β1→3 |

| III | β-D-N-acetylgalactosamine (GalNAc) | β1→4 |

| II | β-D-Galactose (Gal) | β1→4 |

| I | β-D-Glucose (Glc) | β1→1 (to Ceramide) |

This table details the sequence and specific glycosidic linkages of the monosaccharide units in the this compound oligosaccharide chain, based on established nomenclature. wikipedia.orgnih.gov

The ceramide portion, which anchors the glycolipid into the cell membrane, consists of a long-chain amino alcohol, sphingosine (B13886), linked to a fatty acid via an amide bond. oup.comlipotype.com This lipid moiety exhibits significant structural heterogeneity. The length of the sphingoid base and the attached fatty acid can vary, and they may also differ in their degree of saturation and hydroxylation. lipotype.com In the nervous system, the ceramide of related gangliosides is predominantly composed of a C18 or C20 sphingosine base, with stearic acid (C18:0) being the most common fatty acid. nih.gov

These variations in the ceramide structure have important implications for the molecule's behavior within the membrane. The specific length and saturation of the hydrocarbon chains influence how this compound packs with other lipids, such as cholesterol and phospholipids, affecting membrane fluidity, curvature, and the formation of specialized microdomains known as lipid rafts. oup.comnih.gov

Table 2: Common Variations in the Ceramide Moiety of Gangliosides

| Component | Common Variants | Significance |

|---|---|---|

| Sphingoid Base | d18:1 (Sphingosine), d20:1 (Eicosasphingosine) | Affects chain length and interaction with the lipid bilayer. nih.gov |

| Fatty Acid | C18:0 (Stearic acid), C20:0 (Arachidic acid), other saturated and unsaturated chains | Influences hydrophobic interactions and packing within the membrane. nih.gov |

This table summarizes the primary structural variations found in the ceramide backbone of gangliosides, which impact their physical properties and integration into cellular membranes.

Conformational Flexibility and Spatial Orientation in Biological Milieux

This compound is not a rigid structure. Both its oligosaccharide headgroup and its orientation within the lipid bilayer are dynamic, responding to the local chemical and physical environment.

Conformational studies reveal that the oligosaccharide chain of this compound generally adopts an extended backbone structure. nih.gov However, there is a notable bend at the β1→4 glycosidic linkage between the GalNAc(III) and Gal(II) residues. nih.gov This results in an orientation where the terminal Gal(IV)-GalNAc(III) portion is roughly perpendicular to the Gal(II)-Glc(I) moiety. nih.gov

The spatial orientation and conformation of this compound are heavily influenced by its surrounding lipid environment in the plasma membrane. nih.gov The ceramide tail anchors the molecule in the outer leaflet, while the glycan headgroup extends into the extracellular space. oup.com

Interactions with other membrane lipids, particularly cholesterol and sphingomyelin, play a crucial role in modulating the conformation and organization of gangliosides. nih.govplos.org Cholesterol, for instance, can form hydrogen bonds with the glycolipid, inducing a tilt in the headgroup and stabilizing specific conformations that may be required for ligand binding. plos.orgnih.gov This interplay facilitates the clustering of this compound into lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling. nih.gov The concentration of this compound itself also impacts membrane properties; at higher concentrations, intermolecular hydrogen bonding can lead to the formation of larger clusters, which can alter local membrane fluidity and lipid packing. rsc.org The presence of this compound can modify the arrangement of neighboring phospholipid molecules, indicating that it exerts a local ordering effect on the membrane bilayer. nih.gov

Biosynthetic and Catabolic Pathways of Asialoganglioside Gm1

Lysosomal Degradation and Metabolic Recycling of Asialoganglioside-GM1

The lysosome serves as the primary cellular compartment for the catabolism of complex macromolecules, including glycosphingolipids like this compound (GA1). The degradation of GA1 is a stepwise process mediated by a series of lysosomal hydrolases. Exogenous gangliosides are taken up by cells and transported to the lysosomes for degradation. scispace.com

The catabolic pathway of GM1 ganglioside can proceed through different routes. One major pathway involves the sequential removal of sugar residues. In this pathway, the terminal sialic acid of GM1 is cleaved by a lysosomal sialidase (neuraminidase), to produce this compound. Subsequently, the terminal galactose residue of GA1 is removed by the enzyme β-galactosidase. A deficiency in β-galactosidase activity, as seen in the lysosomal storage disorder GM1 gangliosidosis, leads to the accumulation of both GM1 ganglioside and GA1, particularly in neuronal tissues. nih.govnih.gov

Another proposed degradative pathway involves the initial removal of the N-acetylgalactosamine from GM1 to form GM2, which is then desialylated to asialo-GM2. A minor fraction of GM1 degradation may also occur through the sequence GM1 → asialo-GM1 → asialo-GM2. nih.gov This indicates that GA1 is a key intermediate in the lysosomal breakdown of GM1. The degradation process is dependent on endocytosis and the acidic environment of the lysosome. nih.gov

The constituent components resulting from the complete degradation of this compound are metabolically recycled. Studies using radiolabeled GM1 have demonstrated that after lysosomal breakdown, the sialic acid and sphingosine (B13886) moieties are exported from the lysosome and reutilized for the biosynthesis of new sialoglycoconjugates and sphingolipids. scispace.comnih.govnih.gov This recycling mechanism is a crucial aspect of cellular economy, allowing for the conservation of valuable molecular building blocks.

Table 1: Key Enzymes and Substrates in the Lysosomal Degradation of this compound

| Enzyme | Substrate | Product | Associated Disorder |

| Sialidase (Neuraminidase) | GM1 Ganglioside | This compound | - |

| β-Galactosidase | This compound | Lactosylceramide | GM1 Gangliosidosis |

Regulation of this compound Biosynthesis and Metabolism

The cellular levels of this compound are tightly controlled through the regulation of the biosynthetic and catabolic pathways of its precursor, GM1 ganglioside. This regulation occurs at multiple levels, including transcriptional control of enzyme expression and post-translational modifications that modulate enzyme activity.

Transcriptional Regulation:

The expression of genes encoding the glycosyltransferases and glycosidases involved in ganglioside metabolism is subject to complex developmental and tissue-specific regulation. researchgate.netelsevierpure.com The promoters of many ganglioside synthase genes are characteristic of housekeeping genes, lacking TATA and CCAAT boxes but containing GC-rich regions. researchgate.net A variety of transcription factors, such as Sp1, AP2, and CREB, have been shown to regulate the expression of these genes. researchgate.netnih.gov For instance, the expression of B4GALNT1, the gene encoding the enzyme that synthesizes GM2 from GM3, a precursor in the GM1 biosynthetic pathway, is regulated in a cell-type-specific manner, which can involve alternative promoters and enhancer or silencer elements. nih.gov

Furthermore, the expression of catabolic enzymes is also transcriptionally regulated. Studies in liver cancer cells have shown altered expression of enzymes involved in ganglioside synthesis, suggesting that transcriptional dysregulation can contribute to pathological changes in ganglioside levels. mdpi.com

Post-Translational Modification and Regulation of Enzyme Activity:

The activity of enzymes involved in ganglioside metabolism is also regulated by post-translational modifications. For example, the lysosomal enzyme β-galactosidase undergoes a series of processing steps after its synthesis, including glycosylation and proteolytic cleavage, to become a mature and active enzyme. nih.govnih.gov The proper folding and association of β-galactosidase with other proteins, such as the protective protein/cathepsin A (PPCA), are essential for its stability and enzymatic activity. nih.govnih.gov

Additionally, phosphorylation has been implicated in the regulation of ganglioside biosynthesis. The activity of certain sialyltransferases can be modulated by phosphorylation, thereby influencing the rate of synthesis of specific gangliosides. mdpi.com This provides a mechanism for the rapid cellular response to external stimuli by altering the composition of cell surface gangliosides. While direct allosteric regulation of the enzymes immediately involved in this compound metabolism has not been extensively detailed, it is a common mechanism for controlling metabolic pathways. Allosteric effectors can bind to enzymes at sites distinct from the active site, causing conformational changes that either activate or inhibit enzyme activity, thus providing immediate and sensitive control over metabolic flux. researchgate.net

Table 2: Levels of Regulation of this compound Metabolism

| Level of Regulation | Mechanism | Key Molecules/Factors |

| Transcriptional | Control of gene expression | Transcription factors (Sp1, AP2, CREB), Promoters, Enhancers, Silencers |

| Post-Translational | Modification of enzyme structure and function | Glycosylation, Proteolytic cleavage, Protein-protein interactions (e.g., with PPCA), Phosphorylation |

| Allosteric (Inferred) | Regulation of enzyme activity by effector molecules | Substrates, Products, Other metabolites |

Cellular and Subcellular Localization of Asialoganglioside Gm1

Membrane Integration and Microdomain Association

Asialoganglioside-GM1, like other glycosphingolipids, is an amphipathic molecule that integrates into the lipid bilayer of cell membranes. Its ceramide portion is embedded in the membrane, while the oligosaccharide chain extends into the extracellular space. This orientation is fundamental to its role in cell-cell recognition and signaling.

Localization within Lipid Raft Structures

A significant body of research indicates that this compound is not uniformly distributed throughout the plasma membrane but is instead concentrated in specialized microdomains known as lipid rafts. These are dynamic, ordered membrane regions enriched in cholesterol and sphingolipids.

In studies of immune cells, particularly Natural Killer (NK) cells and CD8+ T cells, this compound has been shown to co-localize with the ganglioside GM1 in lipid raft structures. This co-localization is particularly evident in activated immune cells, such as those responding to viral infections. For instance, during a respiratory syncytial virus (RSV) infection, both ASGM1 and GM1 are coordinately upregulated and found together in the lipid rafts of activated CD8+ T cells and NK cells in the lungs of mice nih.govnih.gov. This clustering within lipid rafts is believed to be essential for the function of these immune cells, potentially by organizing signaling molecules and receptors into functional complexes nih.gov.

Implications for Membrane Organization and Dynamics

The concentration of this compound within lipid rafts has significant implications for the organization and fluidity of the cell membrane. The presence of glycosphingolipids with their bulky headgroups and saturated acyl chains contributes to the formation of a more ordered and less fluid membrane environment within the rafts compared to the surrounding membrane.

This sequestration into microdomains can influence a variety of cellular functions, including signal transduction and membrane trafficking. The clustering of ASGM1 in these rafts on immune cells suggests a role in the spatial organization of molecules involved in immune responses. For example, the expression of ASGM1 on activated T cells and macrophages points to its involvement in events preceding or during the activation of effector functions nih.gov.

Tissue and Cell-Type Specific Expression Patterns

The expression of this compound is not ubiquitous and displays distinct patterns depending on the cell type, tissue, and developmental stage.

Neuronal and Glial Cell Expression

In the central nervous system (CNS), this compound is found on the surface of various cells. It is exposed on the surface of spinal motor neurons and is localized to the nodal and paranodal regions of peripheral nerves nih.gov. While much of the research in the CNS has focused on its sialylated precursor, GM1, studies have shown that antibodies targeting the Gal(β1-3)GalNAc epitope, which is shared between GM1 and this compound, react with neuronal tissues mdpi.com.

Immunohistochemical studies of the adult human brain have revealed the expression of various gangliosides on both neuronal and glial cells. While these studies often focus on a panel of gangliosides, the presence of GM1 in both gray and white matter suggests the potential for its asialo-form to also be present nih.gov.

Expression in Immune Cells (e.g., Natural Killer Cells, T cells, Basophils)

This compound is a well-established marker for certain populations of immune cells.

Natural Killer (NK) Cells: ASGM1 is classically used as a surface marker for NK cells in mice researchgate.net. Treatment with anti-ASGM1 antibodies can effectively deplete this cell population, highlighting its consistent expression on these innate immune lymphocytes researchgate.net.

T cells: While not constitutively expressed on all T cells, ASGM1 can be upregulated on activated T cells, particularly cytotoxic T lymphocytes, in the context of viral infections nih.govnih.gov. The expression of ASGM1 on T cells appears to be linked to cell activation and the transition from a resting state nih.gov.

Basophils: The entire population of basophils constitutively expresses this compound. This expression is so robust that treatment with anti-ASGM1 antibodies leads to the depletion of basophils in vivo, an effect that was previously attributed solely to NK cell depletion nih.gov.

| Immune Cell Type | This compound Expression | Key Findings |

| Natural Killer (NK) Cells | Constitutively expressed; used as a marker. | Depletion with anti-ASGM1 antibodies is a common experimental technique. researchgate.net |

| T cells | Upregulated upon activation, especially in viral infections. | Co-localizes with GM1 in lipid rafts of activated CD8+ T cells. nih.govnih.gov |

| Basophils | Constitutively expressed across the entire population. | Anti-ASGM1 antibodies also deplete basophils, an important consideration in immunological studies. nih.gov |

Developmental Regulation of this compound Distribution

The expression of gangliosides, including the precursors to this compound, is tightly regulated during development, particularly in the brain. In the early embryonic rat brain, simpler gangliosides are predominant. However, after embryonic day 18, there is a marked increase in the content of "a" series gangliosides, such as GM1, which is the direct precursor to ASGM1 researchgate.net.

This developmental shift corresponds to a period of significant neuronal differentiation, axonogenesis, and synaptogenesis researchgate.net. In the developing human brain, the concentration of GM1 increases dramatically around the time of birth, a period characterized by extensive dendrite arborization and the formation of neural circuits researchgate.net. While these studies primarily focus on GM1, the developmental increase in this precursor molecule suggests a corresponding potential for an increased presence of this compound during critical periods of nervous system maturation.

In the immune system, the expression of ASGM1 is also associated with maturation and activation states. For instance, mature NK cells express this compound, whereas their precursors may not. Furthermore, the induction of ASGM1 expression on lymphocytes upon stimulation with mitogens suggests that its presence is linked to the developmental transition of these cells into an activated state nih.gov.

Extracellular Vesicle Association and Distribution

Recent research has begun to elucidate the specific roles of various gangliosides in the biogenesis and function of extracellular vesicles (EVs), which are key mediators of intercellular communication. While the ganglioside GM1 is known to be enriched in EVs and generally promotes their secretion, its asialo counterpart, this compound (also known as GA1), exhibits a contrasting and potent regulatory function.

Detailed studies have revealed that this compound acts as a strong inhibitor of EV secretion. biorxiv.org This inhibitory effect is observed even in the presence of factors that would normally stimulate EV release. For instance, while GM1 administration typically enhances the secretion of EVs, the presence of this compound can abrogate this effect, significantly reducing the number of secreted vesicles. biorxiv.org

The distinct effects of these two closely related glycosphingolipids highlight the critical role of the sialic acid residue in modulating the biogenesis of extracellular vesicles. The absence of this single sugar moiety in this compound transforms its function from a promoter to a potent inhibitor of EV release. biorxiv.org This suggests that the surface charge and glycan structure of the cell membrane, dictated by the presence or absence of sialic acid on gangliosides, are crucial determinants in the regulation of vesicle budding and release.

The molecular machinery underlying this inhibitory mechanism is an area of ongoing investigation. It is hypothesized that the structural difference between GM1 and this compound influences the biophysical properties of the plasma membrane, such as membrane curvature and lipid raft organization, which are integral to the formation and release of extracellular vesicles.

The following table summarizes the key research findings on the differential effects of GM1 and this compound on the secretion of extracellular vesicles.

| Compound | Effect on EV Secretion | Key Finding |

| GM1 | Promoter | Enhances the release of extracellular vesicles. |

| This compound (GA1) | Inhibitor | Acts as a very effective inhibitor of EV secretion and can reverse the promoting effect of GM1. biorxiv.org |

Molecular Recognition and Interaction Mechanisms of Asialoganglioside Gm1

Carbohydrate-Mediated Recognition Processes

The oligosaccharide portion of asialo-GM1 is the primary determinant of its binding specificity, engaging in intricate carbohydrate-mediated recognition processes. These interactions are fundamental to its function as a cellular receptor and modulator of signaling pathways.

The dynamic and flexible nature of the asialo-GM1 oligosaccharide head allows it to adopt various conformations. This structural plasticity enables it to form specific hydrogen and ionic bonds with a wide range of extracellular ligands and membrane receptors nih.gov. These non-covalent interactions, though individually weak, collectively contribute to the high affinity and specificity of asialo-GM1 binding to its various partners, underpinning its role in molecular recognition. The precise geometry and charge distribution of the oligosaccharide chain are critical for establishing these bonding networks with complementary surfaces on interacting proteins and other molecules nih.govnih.gov.

Receptor and Ligand Binding Specificity

Asialoganglioside-GM1 serves as a specific receptor or co-receptor for a multitude of physiologically and pathologically important molecules. Its interactions are highly specific, often distinguishing between closely related structures, which is a hallmark of its biological function.

This compound is widely recognized as the primary cell surface receptor for cholera toxin (CT), produced by Vibrio cholerae, and the heat-labile enterotoxin (LT) from Escherichia coli. The B-subunit pentamer of both toxins binds with high affinity to the terminal galactose and adjacent N-acetylgalactosamine residues of the GM1 oligosaccharide chain nih.govmdpi.commdpi.com. This interaction is a critical first step in the intoxication process, leading to the internalization of the toxin's enzymatic A-subunit. The binding affinity of cholera toxin to GM1 is in the nanomolar range, highlighting the specificity of this interaction mdpi.comnih.gov. While GM1 is the principal receptor, some studies suggest that other fucosylated glycoconjugates may also serve as alternative receptors for cholera toxin plos.org. For the E. coli heat-labile enterotoxin, GM1 binding is essential for its mucosal immunogenicity nih.gov.

Table 1: this compound Interaction with Bacterial Toxins

| Toxin | Binding Subunit | Key Interacting Moieties on Asialo-GM1 | Consequence of Binding |

| Cholera Toxin (CT) | B-subunit pentamer | Terminal galactose and N-acetylgalactosamine | Toxin internalization and cellular intoxication nih.govnih.gov |

| E. coli Heat-Labile Enterotoxin (LT) | B-subunit pentamer | Ganglioside GM1 receptor | Toxin binding, internalization, and mucosal immunogenicity mdpi.comnih.govnih.gov |

This compound also functions as an attachment site for various microbial pathogens, facilitating their colonization and subsequent infection of host tissues.

Pseudomonas aeruginosa and Candida albicans : These evolutionarily distinct opportunistic pathogens utilize filamentous surface structures to adhere to asialo-GM1 on host cells. P. aeruginosa employs pili, while C. albicans uses fimbriae to mediate this binding nih.govnih.govasm.org. Research has shown that a conserved receptor-binding domain is present on the adhesins of both microorganisms, suggesting a common mechanism for recognizing and binding to asialo-GM1 nih.govnih.gov.

Burkholderia pseudomallei : The causative agent of melioidosis, B. pseudomallei, attaches to human pharyngeal epithelial cells via a receptor complex that includes asialogangliosides GM1 and GM2 nih.govsemanticscholar.orgnih.gov. Studies have demonstrated that soluble asialo-GM1 can competitively inhibit the attachment of the bacterium to these cells in a dose-dependent manner, confirming its role as a key receptor nih.govsemanticscholar.org.

Table 2: Microbial Pathogen Adherence to this compound

| Pathogen | Adhesin/Structure Involved | Host Cell Receptor | Reference |

| Pseudomonas aeruginosa | Pili | This compound | nih.govresearchgate.net |

| Candida albicans | Fimbriae | This compound | nih.govnih.gov |

| Burkholderia pseudomallei | Unknown bacterial surface molecule | Asialoganglioside GM1-GM2 receptor complex | nih.govsemanticscholar.orgnih.govoup.com |

In the nervous system, GM1 ganglioside is a critical modulator of neurotrophin receptor function. It directly associates with the Tropomyosin receptor kinase (Trk) family of receptors, which are high-affinity receptors for neurotrophins like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).

TrkA : GM1 directly and tightly associates with TrkA, the receptor for NGF nih.govnih.govresearchgate.net. This interaction enhances NGF-induced autophosphorylation of the TrkA receptor, potentiating its downstream signaling cascade that promotes neurite outgrowth and neuronal differentiation nih.govnih.gov. The presence of GM1 in the cell membrane is considered necessary for the proper functioning of the TrkA protein mdpi.com.

TrkB and TrkC : While the interaction with TrkA is well-documented, GM1 also influences the activity of TrkB and TrkC, the receptors for BDNF and NT-3, respectively. Some studies suggest that GM1 can induce the autophosphorylation of TrkC more potently than TrkA or TrkB nih.gov. This effect may be indirect, as evidence indicates that GM1 can trigger the release of NT-3, which then activates its TrkC receptor nih.gov. The semi-synthetic derivative of GM1, LIGA20, has been shown to specifically activate TrkB tyrosine phosphorylation by increasing the secretion of BDNF nih.gov.

Table 3: this compound and Trk Receptor Interactions

| Trk Receptor | Primary Ligand | Role of Asialo-GM1 | Mechanism of Action |

| TrkA | Nerve Growth Factor (NGF) | Enhances receptor function | Direct association and potentiation of NGF-induced autophosphorylation nih.govnih.govresearchgate.net |

| TrkB | Brain-Derived Neurotrophic Factor (BDNF) | Modulates activity (indirectly) | LIGA20 (GM1 derivative) increases BDNF secretion, leading to TrkB activation nih.gov |

| TrkC | Neurotrophin-3 (NT-3) | Potent activator (indirectly) | Induces the release of NT-3, which then activates TrkC nih.gov |

Beyond its role with neurotrophins, cell membrane-associated GM1 acts as a functional co-receptor for fibroblast growth factor 2 (FGF2). GM1 binds directly to FGF2 and is essential for the mitogenic activity of this growth factor in endothelial and other cell types nih.govnih.gov. Overloading cell membranes with exogenous GM1 significantly increases the mitogenic potency of FGF2, while the GM1-binding cholera toxin B subunit inhibits FGF2-induced cell proliferation nih.govnih.gov. This demonstrates that GM1 is not just a passive binding site but an active participant in FGF2 signaling.

Modulation of Aβ Peptide Aggregation and Conformation

This compound (GA1) is implicated in the modulation of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The interaction between GA1 and Aβ peptides can influence the conformational state and aggregation kinetics of Aβ, although the precise nature of this interaction is complex and can vary depending on the specific Aβ isoform and experimental conditions.

The accumulation and fibril formation of Aβ peptides on ganglioside-rich lipid membranes are considered a potential cause of neurodegenerative diseases. nih.gov Molecular dynamics simulations have shown that Aβ peptides can approach and establish stable contact with membranes containing GM1 ganglioside. nih.gov Once bound, the C-terminal region of the Aβ peptide, which is rich in hydrophobic residues, can undergo conformational changes. nih.gov This deformation is thought to enhance hydrophobic interactions with other Aβ peptides, promoting the formation of a parallel β-sheet structure and subsequent aggregation into bundles. nih.gov

While the sialic acid component of GM1 is often highlighted in Aβ interactions, studies have also investigated the role of the asialo form. The binding of Aβ to gangliosides is a critical step in initiating aggregation. Research indicates that GM1 ganglioside can act as a binding site for Aβ, potentially forming a seed for amyloid fibril formation. researchgate.net The interaction between GM1 and Aβ can induce a conformational change in the peptide, making it more prone to aggregation. researchgate.net

Interestingly, the effect of gangliosides on Aβ aggregation can be multifaceted. While some studies suggest they promote aggregation by providing a surface for nucleation, others indicate an inhibitory role under certain conditions. For instance, studies on the coassembly of GM1 with Aβ40 and Aβ42 have revealed different outcomes. The aggregation of Aβ40 is delayed as the concentration of GM1 increases, whereas the aggregation of Aβ42 is accelerated. nih.gov In experiments involving seeded aggregation, GM1 appears to inhibit the elongation of fibrils for both Aβ isoforms. nih.gov This suggests that while GM1 may influence the initial nucleation differently for Aβ40 and Aβ42, it can hinder the subsequent growth of fibrils. nih.gov The formation of Aβ-ganglioside complexes is a proposed mechanism for this inhibition of primary nucleation. biorxiv.org

Table 1: Effect of GM1 Ganglioside on Aβ Peptide Aggregation

| Aβ Isoform | Effect on Non-Seeded Aggregation | Effect on Seeded Aggregation (Fibril Elongation) |

|---|---|---|

| Aβ40 | Delayed with increasing GM1 concentration nih.gov | Retarded nih.gov |

| Aβ42 | Accelerated with increasing GM1 concentration nih.gov | Retarded nih.gov |

Interaction with Alpha-Synuclein (B15492655) and Its Conformational States

This compound (GA1) interacts with alpha-synuclein (α-syn), a protein central to the pathology of Parkinson's disease, although this interaction appears to be less potent than that of its sialylated counterpart, GM1. The aggregation of α-syn is a critical event in the development of Parkinson's disease. nih.gov

Studies examining the interactions between various brain sphingolipids and α-syn have found that α-syn specifically binds to vesicles containing GM1. nih.gov This binding induces a significant alpha-helical structure in α-syn and can inhibit or even prevent the formation of α-syn fibrils, depending on the concentration of GM1. nih.govmdpi.com In contrast, vesicles containing asialo-GM1, along with other gangliosides like GM2 or GM3, exhibit only weak inhibitory effects on α-syn fibrillation and induce a lesser degree of alpha-helical structure. nih.gov This suggests that the sialic acid moiety of GM1 plays a crucial role in the strong interaction and subsequent inhibition of α-syn aggregation.

The binding of α-syn to GM1-containing vesicles is also associated with the formation of α-syn oligomers. nih.gov The interaction is specific, involving both the sialic acid and carbohydrate portions of GM1, which bind to the helical form of α-syn. nih.gov This interaction is thought to be a key factor in maintaining α-syn in a non-aggregating conformation. mdpi.com The reduced interaction of asialo-GM1 with α-syn highlights the importance of the complete ganglioside structure for this protective function. While some studies suggest that gangliosides can accelerate α-syn aggregation under mildly acidic conditions, the prevailing evidence at neutral pH points towards an inhibitory role for GM1, a role that is diminished in its asialo form. nih.gov

Table 2: Comparative Interaction of Alpha-Synuclein with GM1 and Asialo-GM1

| Ganglioside | Effect on α-syn Fibrillation | Induction of Alpha-Helical Structure in α-syn |

|---|---|---|

| GM1 | Strong inhibition nih.gov | Substantial nih.gov |

| Asialo-GM1 | Weak inhibition nih.gov | Some nih.gov |

This compound as an Antigenic Determinant

This compound (GA1) is recognized as a significant antigenic determinant in the context of certain autoimmune and neurological conditions. Low levels of antibodies against gangliosides, including GM1, can be found in healthy individuals and in patients with various autoimmune disorders. healthmatters.ionih.govnih.gov However, high titers of these antibodies are often associated with specific pathologies. healthmatters.io The origin of anti-ganglioside antibodies is not fully understood, but it is hypothesized that they can be generated in response to certain infectious microorganisms through a mechanism known as molecular mimicry. healthmatters.io

The presence of GA1 on the surface of cells, particularly in the nervous system, makes it a target for the immune system. The hydrophilic oligosaccharide chain of gangliosides can act as an antigen cluster, binding to receptors of viruses, bacteria, and bacterial toxins, thereby participating in the onset of diseases. creative-diagnostics.com

Molecular Mimicry in Anti-Ganglioside Antibody Formation

Molecular mimicry is a key mechanism underlying the formation of anti-ganglioside antibodies, including those that recognize asialo-GM1. This phenomenon occurs when structural similarities between microbial antigens and host tissues lead to an autoimmune response. immunopaedia.org.za In the case of anti-ganglioside antibodies, the lipopolysaccharides (LPS) or lipooligosaccharides (LOS) on the outer membrane of certain bacteria can mimic the structure of gangliosides found on human nerve cells. immunopaedia.org.zanih.gov

A well-established example of this is the association between Campylobacter jejuni infection and Guillain-Barré syndrome (GBS), an acute autoimmune neuropathy. healthmatters.ionih.gov Certain strains of C. jejuni possess LPS with oligosaccharide structures that are nearly identical to the carbohydrate portion of gangliosides like GM1. nih.govnih.gov When the immune system mounts a response against the bacteria, it produces antibodies that can cross-react with the structurally similar gangliosides on nerve cell membranes. nih.gov This cross-reactivity can lead to nerve damage and the clinical manifestations of GBS. nih.gov

Increased titers of IgG anti-GM1 antibodies are particularly associated with GBS cases preceded by C. jejuni infection. nih.gov Studies have shown that the LPS from C. jejuni strains isolated from GBS patients can bear GM1-like epitopes, suggesting that this molecular mimicry is a direct trigger for the production of anti-GM1 antibodies. nih.gov Animal models have further substantiated this link; immunization of rabbits with C. jejuni lipooligosaccharide resulted in the development of anti-GM1 IgG antibodies and flaccid limb weakness, with pathological changes in peripheral nerves consistent with GBS. researchgate.net

Modulation of Natural Killer Cell Activity by Anti-Asialoganglioside-GM1 Antibodies

This compound is expressed on the surface of various immune cells, including natural killer (NK) cells. This makes it a target for antibodies, and the administration of anti-asialo GM1 antibodies has been shown to have a significant impact on NK cell activity.

In vivo studies have demonstrated that the intravenous injection of anti-asialo GM1 can completely abolish the activity of NK cells in the spleen of mice. nih.gov This reduction in NK cell activity is accompanied by a decrease in the number of asialo GM1-positive cells in the spleen. nih.gov The elimination of NK cell activity through this method has been shown to enhance the growth of transplanted tumors in nude mice, highlighting the important role of NK cells in tumor surveillance. nih.gov The effect of anti-asialo GM1 antibody on NK cell activity has been a valuable tool in immunology research to understand the in vivo functions of these cells. nih.gov

Interactions with Membrane Proteins and Ion Channels

This compound, as a component of the cell membrane, is involved in interactions with various membrane proteins and ion channels, thereby influencing cellular signaling and function. Gangliosides are not just passive components of the lipid bilayer; they are actively involved in modulating the activity of membrane-associated proteins. nih.gov They can achieve this by altering the fluidity of the plasma membrane and participating in the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling molecules. nih.gov

The interaction of gangliosides with membrane proteins can occur through several mechanisms. They can participate in protein-protein interactions and receptor trafficking by recruiting or sequestering receptors and ion channels within these lipid rafts. creative-diagnostics.com Gangliosides can also interact directly and specifically with receptors, acting as co-receptors to facilitate the binding of ligands. creative-diagnostics.com

In the context of the nervous system, gangliosides like GM1 play a crucial role in neuronal function by modulating membrane receptors and ion channels. nih.gov For example, GM1 can influence calcium ion (Ca2+) homeostasis by interacting with calcium channels and pumps. nih.govnih.gov This modulation of ion channels is a potential mechanism through which gangliosides can activate processes like neuronal differentiation and development. nih.gov The accumulation of GM1 in cellular membranes, as seen in GM1-gangliosidosis, can alter the function of organelles by modulating Ca2+ flux through interactions with Ca2+ channels and binding proteins. uthsc.edu While much of the research has focused on GM1, the fundamental role of the glycosphingolipid structure in these interactions suggests that asialo-GM1 also participates in the regulation of membrane protein and ion channel function, primarily through its influence on the organization and properties of the cell membrane. creative-diagnostics.com

Functional Roles of Asialoganglioside Gm1 in Biological Processes Mechanistic Studies

Role in Neuronal Development and Plasticity

GA1 is a critical modulator of neuronal architecture and function, influencing the developing nervous system and retaining a significant role in the plasticity of the mature brain. It is functionally involved in processes such as neurogenesis, synaptogenesis, and the modulation of synaptic transmission, which are foundational to learning and memory. nih.gov

Neurite Outgrowth and Synaptogenesis Modulation

GA1 has been demonstrated to be a potent promoter of neurite outgrowth, the process by which developing neurons sprout axons and dendrites. Studies have shown that the presence of GM1 ganglioside, a precursor to asialoganglioside-GM1, can stimulate neuritic outgrowth in various primary neurons by two- to three-fold. nih.gov This effect is observed as an earlier onset of neuritic regeneration. nih.gov The mechanism appears to involve the interaction of GA1 with cell surface proteins, as anti-idiotypic antibodies that mimic GA1 can also facilitate neurite outgrowth from central and peripheral nervous system neurons. nih.gov This suggests that the binding of GA1 to membrane proteins is sufficient to initiate the intracellular signaling cascades that lead to neurite extension. nih.gov

The influence of GA1 extends to synaptogenesis, the formation of synapses between neurons. By promoting the structural development of neurons, GA1 indirectly supports the establishment and stabilization of functional neural circuits, which are essential for neurotransmission and the structural basis of memory and learning. nih.gov

Neuronal Migration and Differentiation

The precise positioning of neurons during development is crucial for the proper formation of the nervous system. Evidence suggests that specific gangliosides are temporally and spatially correlated with neuronal migration. scielo.br For instance, the ganglioside 9-O-acetyl GD3, which is structurally related to the broader family of gangliosides that includes the metabolic precursors to GA1, has been implicated in the radial migration of granule cells in the developing cerebellum. scielo.br While direct studies on GA1's role in migration are less common, its established effects on the neuronal cytoskeleton and cell adhesion molecules are consistent with a supportive role in this process.

Furthermore, GA1 is involved in neuronal differentiation, the process by which immature neurons acquire their specialized functions. nih.gov By modulating intracellular signaling pathways and amplifying the effects of neurotrophic factors, GA1 helps guide neurons toward their mature phenotypes. nih.gov In human neuroblastoma SH-SY5Y cells, GM1 ganglioside has been shown to inhibit cell proliferation induced by trophic factors and concurrently induce prominent neurite outgrowth, indicating a direct role in promoting a differentiated neuronal state. researchgate.net

Neurotrophin Potentiation and Signaling Activation

A key aspect of GA1's function is its ability to potentiate the effects of neurotrophins, a family of proteins that are essential for the survival, development, and function of neurons. wustl.edu GA1 can mimic and enhance the activity of nerve growth factor (NGF). nih.gov It achieves this by modulating the interaction of neurotrophins with their receptors, including the Trk family of tyrosine kinase receptors. nih.gov

Exogenous GM1 has been shown to stimulate Trk kinase activity, leading to receptor autophosphorylation and dimerization in various cell types. nih.gov This potentiation is thought to occur within lipid rafts, specialized microdomains of the plasma membrane where both GA1 and Trk receptors are enriched. nih.gov The co-localization of GM1 and Trk receptors in these rafts is believed to be necessary for efficient TrkA phosphorylation. nih.gov

Regulation of Intracellular Signaling Pathways (e.g., Trk, Erk, PI3K)

GA1's influence on neuronal function is mediated through its regulation of several key intracellular signaling pathways. The interaction of GA1 with Trk receptors initiates a cascade of downstream signaling events.

One of the primary pathways activated is the Ras/MAPK/Erk pathway. Upon potentiation of Trk receptor activation by GA1, the extracellular signal-regulated kinases (Erk1/2) are phosphorylated and activated. nih.gov This has been observed in various brain regions, including the striatum, hippocampus, and frontal cortex. nih.gov The activation of Erk is crucial for promoting neurite outgrowth, differentiation, and survival.

Another critical pathway modulated by GA1 is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. researchgate.netaging-us.com This pathway is a central mediator of the anti-apoptotic and survival signals triggered by neurotrophins. researchgate.net While the direct activation of the PI3K pathway by GA1 alone is still being fully elucidated, its potentiation of Trk signaling strongly suggests an indirect activation of this pro-survival cascade. The interplay between the PI3K/Akt and Erk/MAPK pathways is complex and crucial for the comprehensive effects of GA1 on neuronal health. researchgate.net

Table 1: Impact of this compound on Neuronal Signaling Pathways

| Pathway | Key Proteins | Primary Function in Neuronal Cells | Effect of this compound |

|---|---|---|---|

| Trk Signaling | TrkA, TrkB, TrkC | Neurotrophin reception, cell survival, differentiation | Potentiates receptor phosphorylation and activation nih.govnih.gov |

| Erk/MAPK Pathway | Ras, Raf, MEK, Erk1/2 | Neurite outgrowth, plasticity, survival | Induces phosphorylation and activation of Erk1/2 nih.gov |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell survival, inhibition of apoptosis, growth | Indirectly activated through Trk potentiation researchgate.netaging-us.com |

Contributions to Cellular Homeostasis and Stress Responses

Beyond its roles in development and plasticity, GA1 is a significant contributor to the maintenance of cellular homeostasis and the orchestration of responses to cellular stress within the nervous system.

Modulation of Oxidative Stress and Excitotoxicity

GA1 exhibits neuroprotective properties by mitigating the damaging effects of oxidative stress and excitotoxicity. nih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, can lead to widespread cellular damage. GA1 has been shown to possess antioxidant properties, helping to scavenge ROS and protect neurons from oxidative damage. unimi.itfamiliasga.com

Excitotoxicity is a pathological process by which excessive stimulation by neurotransmitters such as glutamate (B1630785) leads to neuronal injury and death. This process is often linked to a massive influx of calcium ions into the cell, triggering a cascade of detrimental events, including mitochondrial dysfunction and the activation of cell death pathways. unimi.it GA1 has been demonstrated to be protective against glutamate-induced excitotoxicity. unimi.itnih.gov Its protective effects are mediated, at least in part, by its oligosaccharide component. unimi.itnih.gov By modulating calcium homeostasis and preserving mitochondrial function, GA1 helps to shield neurons from the lethal consequences of overstimulation. nih.govresearchgate.net

Table 2: Neuroprotective Mechanisms of this compound

| Stressor | Cellular Effect | Protective Action of this compound |

|---|---|---|

| Oxidative Stress | Increased reactive oxygen species (ROS), cellular damage | Possesses antioxidant properties, scavenges ROS unimi.itfamiliasga.com |

| Excitotoxicity (Glutamate) | Excessive Ca2+ influx, mitochondrial dysfunction, neuronal death | Modulates calcium homeostasis, preserves mitochondrial function, increases neuronal survival unimi.itnih.govresearchgate.net |

Influence on Mitochondrial Function

This compound, and its immediate precursor GM1 ganglioside, play a significant role in mitochondrial function, influencing bioenergetics and mitochondrial-mediated apoptotic pathways. The oligosaccharide portion of GM1 has been identified as a key regulator of mitochondrial activity. nih.gov Studies on neuroblastoma cells have shown that exposure to the GM1 oligosaccharide leads to an increase in mitochondrial density and enhanced mitochondrial activity. nih.gov This is accompanied by a reduction in the levels of reactive oxygen species, suggesting a protective effect on mitochondrial health. nih.gov In models of mitochondrial dysfunction, administration of the GM1 oligosaccharide was found to increase the mitochondrial oxygen consumption rate and the activity of complex I and II of the electron transport chain. nih.gov

Conversely, the accumulation of GM1, particularly at the mitochondria-associated ER membranes (MAMs), can have detrimental effects on mitochondrial function. In the context of GM1-gangliosidosis, a lysosomal storage disease, GM1 accumulates in the glycosphingolipid-enriched microdomains of MAMs. nih.govnih.gov This accumulation leads to an interaction with the phosphorylated form of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an ER-resident calcium channel. nih.govnih.govresearchgate.net This interaction influences the channel's activity, causing an efflux of calcium from the ER, which is then taken up by the mitochondria. nih.govnih.gov The resulting mitochondrial calcium overload can induce mitochondrial membrane permeabilization, the opening of the permeability transition pore, and ultimately, the activation of the mitochondrial apoptotic pathway. nih.govnih.gov This process highlights a mechanism where GM1 accumulation at the MAMs links ER stress to calcium-dependent mitochondrial apoptosis. nih.gov

Changes in mitochondrial morphology are also observed in the presence of GM1 accumulation, with mitochondria losing their typical elongated shape and becoming more rounded. nih.gov This is a known consequence of disturbed mitochondrial calcium concentration. nih.gov Furthermore, the accumulation of calcium in the mitochondrial matrix leads to the dissipation of the mitochondrial membrane potential. nih.gov

Regulation of Calcium Homeostasis

This compound and its precursor GM1 are deeply involved in the intricate regulation of cellular calcium homeostasis. researchgate.net Their influence is exerted at multiple levels, including the plasma membrane and intracellular organelles like the endoplasmic reticulum and mitochondria. researchgate.net

At the plasma membrane, GM1 can modulate the influx of extracellular calcium. Studies have shown that GM1 can indirectly activate non-voltage-gated channels, such as the transient receptor potential C5 (TRPC5) channel, by interacting with α5β1 integrin, which in turn activates the integrin signaling cascade and promotes calcium influx. researchgate.net Exogenous application of GM1 to PC12 cells has been demonstrated to enhance the increase in intracellular calcium concentration stimulated by potassium-induced depolarization. nih.gov This effect is attributed to an increased influx of calcium through dihydropyridine-sensitive calcium channels. nih.gov Similarly, the B subunit of cholera toxin, which specifically binds to GM1, induces a sustained increase in intracellular calcium in neuroblastoma cells by promoting calcium influx. nih.gov This modulation of L-type voltage-dependent calcium channels by endogenous GM1 has significant implications for neuronal development and excitability. nih.govresearchgate.net

Intracellularly, GM1 plays a critical role in the transfer of calcium between the endoplasmic reticulum and mitochondria. nih.govnih.gov As detailed in the section on mitochondrial function, the accumulation of GM1 at the mitochondria-associated ER membranes (MAMs) can lead to a dysregulation of calcium homeostasis. nih.govnih.govresearchgate.net By interacting with the IP3 receptor on the ER, GM1 facilitates the release of calcium from the ER and its subsequent uptake by mitochondria. nih.govnih.gov This can result in mitochondrial calcium overload, a condition that can trigger apoptotic cell death. nih.govnih.gov In Jurkat T cells, ligation of surface GM1 molecules leads to an increase in intracellular free calcium, a process that involves both the release of calcium from intracellular stores and an influx from the extracellular space. nih.gov This GM1-mediated calcium response is linked to the activation of phospholipase C and can result in the production of interleukin-2. nih.gov

The following table summarizes the effects of GM1 on calcium signaling in different cell types:

| Cell Type | Stimulus | Effect of GM1 | Underlying Mechanism | Reference |

| PC12 Cells | K+ depolarization | Enhanced increase in intracellular Ca2+ | Increased Ca2+ entry through dihydropyridine-sensitive Ca2+ channels | nih.gov |

| N18 Neuroblastoma Cells | Cholera toxin B subunit | Sustained increase in intracellular Ca2+ | Activation of L-type voltage-dependent calcium channels | nih.gov |

| Jurkat T Cells | Ligation of GM1 | Increase in intracellular free Ca2+ | Release from intracellular stores and influx from extracellular space; activation of phospholipase C | nih.gov |

Involvement in Membrane Signal Transduction

This compound and its precursor, GM1, are integral components of the plasma membrane and play a crucial role in signal transduction. nih.gov They are often localized in lipid rafts, which are specialized membrane microdomains enriched in glycosphingolipids, cholesterol, and various signaling molecules. nih.gov Within these rafts, GM1 can interact with a variety of membrane proteins, including receptors and kinases, to modulate their activity and initiate downstream signaling cascades. nih.govnih.gov

One of the key mechanisms by which GM1 influences signal transduction is through its interaction with receptor tyrosine kinases (RTKs). researchgate.netbohrium.com For instance, GM1 can interact with the tropomyosin receptor kinase A (TrkA), the receptor for nerve growth factor (NGF), promoting its autophosphorylation and activation. nih.govnih.gov This interaction is crucial for neuronal differentiation and survival. nih.govnih.gov The oligosaccharide portion of GM1 alone has been shown to be sufficient to trigger the activation of the MAPK pathway, which is downstream of TrkA, leading to neuronal differentiation. nih.gov

GM1-mediated signaling is also associated with various kinases and phosphorylation events. nih.gov It has been shown to trigger the phosphorylation and activation of Erk receptors and phosphatidylinositol 3-kinase. nih.gov The ability of gangliosides to regulate signal transduction across the cell membrane is often dependent on their interactions with membrane proteins, which can affect protein conformation and receptor aggregation. nih.gov

Role in Cell-to-Cell Interactions and Adhesion

Gangliosides, including this compound, are key players in mediating cell-to-cell interactions and adhesion, processes fundamental to tissue development and homeostasis. mdpi.commdpi.com Located on the outer leaflet of the plasma membrane, their carbohydrate portions extend into the extracellular space, where they can interact with molecules on adjacent cells or the extracellular matrix. nih.gov

Research has shown that GM1 can modulate the adhesion of cells to a substratum. In cultures of rat astroglial cells, treatment with GM1 resulted in a progressive change in cell morphology from a flat to a rounded shape, indicating a reduction in cell-substratum adhesion. nih.gov This modulation of cell adhesion by exogenous gangliosides is a significant component of the cellular response to these molecules. nih.gov While the rounded cells showed decreased DNA synthesis, they remained viable and could regain their flattened morphology and resume proliferation upon the addition of fetal calf serum. nih.gov

Regulation of Cellular Proliferation and Differentiation

This compound and GM1 have been shown to regulate the fundamental cellular processes of proliferation and differentiation, particularly in the nervous system. researchgate.netnih.gov

Studies on neural stem cells (NSCs) have demonstrated that GM1 can promote their proliferation. nih.gov In the presence of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), a high concentration of GM1 significantly increased NSC proliferation. nih.gov Even in the absence of these growth factors, GM1 treatment led to a significant increase in NSC numbers. nih.gov Western blot analysis of NSCs treated with GM1 showed a significant increase in the expression of nestin, a marker for neural stem cells. nih.gov

In contrast to its proliferative effects on NSCs, GM1 is also involved in promoting neuronal differentiation. nih.gov The interaction of GM1 with the TrkA receptor, as mentioned previously, is a key mechanism that initiates signaling pathways leading to neuronal differentiation. nih.govnih.gov The ability of the GM1 oligosaccharide to activate the MAPK pathway underscores its role in this process. nih.gov

The effect of GM1 on proliferation can be cell-type dependent. For example, in cultured rat astroglial cells, lower concentrations of GM1 in serum-free medium led to an increase in DNA labeling and cell proliferation. nih.gov However, higher concentrations of GM1 caused a decrease in DNA labeling, which was associated with a change in cell adhesion. nih.gov

Immunomodulatory Functions

The expression of ASGM1 on immune cells is not static and can be regulated during an immune response. For instance, during a respiratory syncytial virus (RSV) infection in mice, the percentage of ASGM1-positive NK cells and CD8+ T cells in the lungs increases. caymanchem.com This suggests a role for ASGM1-expressing cells in the anti-viral immune response. caymanchem.com

GM1 ganglioside has also been shown to possess anti-inflammatory properties. scispace.com In studies involving microglia, the resident immune cells of the brain, exogenous GM1 demonstrated a potent anti-inflammatory effect on microglia activated by various stimuli. scispace.com Furthermore, GM1 can modulate key microglial functions such as phagocytosis and migration. scispace.com

The presence of autoantibodies against GM1 and ASGM1 is associated with certain autoimmune neuropathies, such as multifocal motor neuropathy and Guillain-Barré syndrome. healthmatters.iocyrexlabs.comnih.gov The origin of these antibodies is sometimes linked to molecular mimicry following infections with pathogens like Campylobacter jejuni. healthmatters.iocyrexlabs.com

Regulation of Immune Cell Function and Activation

This compound plays a direct role in the regulation of immune cell function and activation. nih.govnih.gov Its expression on the surface of immune cells can serve as a marker of activation and is involved in modulating their effector functions. nih.gov

In the context of viral infections, such as with RSV, ASGM1 expression is coordinately upregulated with GM1 on activated CD8+ T cells. nih.gov In contrast, while NK cells constitutively express high levels of GM1, RSV infection specifically increases their expression of ASGM1. nih.gov The co-localization of GM1 and ASGM1 in lipid raft structures on these immune cells suggests their involvement in signaling platforms. nih.gov

The functional importance of ASGM1-expressing cells is highlighted by studies where these cells are depleted. In RSV-infected mice, treatment with an anti-ASGM1 antibody depleted both NK cells and T cells expressing ASGM1. nih.gov This depletion resulted in reduced levels of the cytokine interferon-gamma (IFN-γ) in the lungs, an increased viral load, and delayed viral clearance. nih.gov This indicates that ASGM1-expressing cells are crucial for controlling the viral infection. nih.gov

The following table summarizes the expression and role of this compound on different immune cells during RSV infection:

| Immune Cell Type | GM1 Expression | This compound Expression | Effect of Depletion on RSV Infection | Reference |

| Activated CD8+ T Cells | Upregulated | Coordinately upregulated | Depletion leads to increased viral load and delayed clearance | nih.gov |

| Natural Killer (NK) Cells | Constitutively high | Increased upon infection | Depletion leads to increased viral load and delayed clearance | nih.gov |

Furthermore, the ligation of GM1 on the surface of human Jurkat T cells can trigger cell activation, leading to an increase in intracellular calcium and the production of interleukin-2, a key cytokine in T cell responses. nih.gov This demonstrates that gangliosides on the T cell surface can act as signaling molecules. nih.gov

Role in Host Response to Pathogens

This compound (AGM1), a neutral glycosphingolipid found on the outer leaflet of the plasma membrane, plays a multifaceted role in the host's response to pathogenic challenges. Its involvement ranges from acting as a surface receptor for bacterial adherence to being a critical surface marker on immune cells that mediate pathogen clearance. Mechanistic studies have highlighted its significance in both innate and adaptive immunity, as well as in the pathology of post-infectious autoimmune disorders.

Expression on Immune Effector Cells

This compound is notably expressed on the surface of key lymphocyte populations involved in pathogen defense, particularly Natural Killer (NK) cells and activated T cells. nih.gov Research has shown that the expression of AGM1 on these cells is not static but is dynamically regulated during the course of an infection.

In murine models of respiratory syncytial virus (RSV) infection, the expression of AGM1 was significantly increased on NK cells and coordinately upregulated on activated CD8+ T cells in the lungs. nih.govsigmaaldrich.com Similarly, during infection with lymphocytic choriomeningitis virus, a marked increase in AGM1 was observed on spleen leukocytes. semanticscholar.org This upregulation suggests that AGM1 is an activation marker on T cells, appearing as they become engaged in an immune response. nih.gov The presence of AGM1 on these potent antiviral cells underscores its importance in the immune surveillance and response to viral pathogens.

Role in Antiviral Immunity

The functional importance of AGM1-expressing cells in controlling viral infections has been demonstrated through in vivo depletion studies. The administration of anti-asialo-GM1 antibodies is a widely used experimental strategy to selectively eliminate NK cells and other AGM1-positive cells to investigate their contribution to host defense.

In studies with RSV-infected mice, treatment with anti-AGM1 antibody depleted both NK and activated T cells. nih.govsigmaaldrich.com This led to a significant impairment of the antiviral response, characterized by:

Reduced levels of the crucial antiviral cytokine Interferon-gamma (IFN-γ) in the lungs. nih.govsigmaaldrich.com

Increased viral load and delayed viral clearance. nih.govsigmaaldrich.com

Altered inflammatory cytokine levels. nih.gov

These findings collectively demonstrate that AGM1-positive cells are indispensable for the effective control and clearance of certain viral pathogens. nih.govsigmaaldrich.com Similar depletion strategies have been used to confirm the role of NK cells in parasitic infections, such as those caused by Trypanosoma cruzi. nih.gov

| Pathogen | Model System | Key Findings on Host Response | Reference |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | BALB/c Mice | Depletion of AGM1+ cells led to increased viral load, delayed viral clearance, and reduced lung IFN-γ levels. | nih.govsigmaaldrich.com |

| Lymphocytic Choriomeningitis Virus (LCMV) | Mice | Infection caused a marked increase in AGM1 expression on spleen leukocytes, correlating with NK cell activity. | semanticscholar.org |

| Trypanosoma cruzi | Mice | Depletion of NK cells using anti-AGM1 antibody compromised survival and increased parasitemia at high infectious doses. | nih.gov |

Function as a Pathogen Receptor

Beyond its role as an immune cell marker, this compound can directly facilitate pathogen interaction with host tissues by acting as a cell surface receptor. Research has identified AGM1 as a key molecule for the adherence of the opportunistic bacterium Pseudomonas aeruginosa.

Studies have shown that AGM1 serves as an apical membrane receptor for P. aeruginosa on regenerating respiratory epithelial cells. nih.gov This is particularly relevant in conditions involving chronic inflammation and tissue repair, such as cystic fibrosis, where the regeneration of the epithelium can lead to the exposure of AGM1, thereby promoting bacterial colonization. nih.gov Furthermore, AGM1 has been identified as a glycolipid receptor for P. aeruginosa flagellin (B1172586), the protein subunit of its flagellum. bertin-bioreagent.com Binding of flagellin to AGM1 can stimulate defensive responses in host cells, including the release of ATP and mobilization of calcium. bertin-bioreagent.com

| Pathogen | Host Cell/Tissue | Role of this compound | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Regenerating Respiratory Epithelial Cells | Acts as an apical membrane receptor, facilitating bacterial adherence. | nih.gov |

| Pseudomonas aeruginosa (Flagellin) | Host Cells | Functions as a glycolipid receptor, stimulating host defensive signaling pathways upon binding. | bertin-bioreagent.com |

Involvement in Post-Infectious Autoimmunity

The host response to certain pathogens can inadvertently lead to autoimmunity, and this compound is implicated in this process through a mechanism known as molecular mimicry. This phenomenon occurs when structural similarities between microbial components and host molecules cause the immune system to attack its own tissues.

Elevated levels of antibodies against this compound are found in patients with certain autoimmune peripheral neuropathies, most notably Guillain-Barré syndrome (GBS), which often follows a bacterial or viral infection. nih.govuiowa.edu The bacterium Campylobacter jejuni, a common trigger for GBS, possesses lipo-oligosaccharides on its surface that mimic the structure of human gangliosides, including GM1 and AGM1. cyrexlabs.comhealthmatters.ionih.gov The immune response mounted against the bacterium can generate cross-reactive antibodies that subsequently bind to AGM1 on nerve tissues, contributing to the pathology of the neuropathy. nih.govcornell.edu

Advanced Methodologies for Asialoganglioside Gm1 Research

Extraction and Purification Techniques

The initial step in studying Asialoganglioside-GM1 is its isolation from biological sources, typically brain tissue. The process involves a combination of solvent extraction and multi-step chromatography to achieve a high degree of purity.

A widely used initial extraction method involves homogenizing the tissue in a chloroform-methanol-water mixture nih.govresearchgate.net. Following extraction, the ganglioside-containing upper aqueous phase is separated and subjected to purification nih.gov. Saponification may be included to remove contaminating phospholipids nih.gov.

Purification is a critical phase that often employs multiple chromatographic strategies. Anion-exchange chromatography, using media like DEAE-Sepharose Fast Flow, is effective for separating gangliosides based on charge nih.govnih.gov. This is often followed by size-exclusion chromatography (e.g., with Sephacryl S-100 HR) to separate molecules based on size nih.gov. Reverse-phase silica (B1680970) gel chromatography is another technique used to purify GM1, often utilizing a methanol-water eluent nih.govmdpi.com. Through these multi-step programs, it is possible to obtain GM1 with a purity exceeding 98% nih.gov.

More novel approaches, such as supercritical CO2 extraction, have also been developed as an alternative to traditional solvent-based methods nih.govmdpi.com. This technique can be optimized by adjusting parameters like time, temperature, pressure, and the ratio of entrainer to tissue powder nih.gov.

| Technique | Principle | Typical Application in GA1/GM1 Research | Reference |

|---|---|---|---|

| Solvent Extraction | Differential solubility of lipids in a multiphasic solvent system (e.g., Chloroform-Methanol-Water). | Initial isolation of total lipids, including gangliosides, from tissue homogenates. | nih.govresearchgate.netnih.gov |

| Anion-Exchange Chromatography | Separation based on net charge. Gangliosides are acidic due to sialic acid. | Purification of gangliosides from other lipids using media like DEAE-Sepharose. | nih.govnih.gov |

| Size-Exclusion Chromatography | Separation based on molecular size and shape. | Further purification of GM1, separating it from other molecules of different sizes. | nih.gov |

| Reverse-Phase Chromatography | Separation based on hydrophobicity. | Final purification step to obtain high-purity GM1. | nih.govmdpi.com |

| Supercritical CO2 Extraction | Utilizes supercritical fluid as the extracting solvent. | An alternative method for the initial extraction of gangliosides from brain tissue. | nih.govmdpi.com |

Chromatographic and Electrophoretic Approaches

Chromatographic methods are central to both the analysis and preparation of this compound. They provide the high-resolution separation necessary to distinguish it from a complex mixture of other lipids and ganglioside species.

High-Performance Thin-Layer Chromatography (HPTLC) is a cornerstone technique for the analytical and preparative separation of ganglioside mixtures due to its high resolving power hebmu.edu.cnnih.gov. The method typically utilizes glass-backed plates pre-coated with silica gel 60 hebmu.edu.cn.

A sample containing the ganglioside mixture is applied to the plate, which is then developed in a chamber containing a specific solvent system. A common solvent system for ganglioside separation is a mixture of chloroform, methanol, and an aqueous salt solution like 12 mM MgCl2 researchgate.net. After development, the separated gangliosides are visualized. A highly selective and sensitive method for detecting gangliosides involves spraying the plate with a resorcinol-HCl reagent, which reacts specifically with the sialic acid moieties to produce colored spots nih.govhebmu.edu.cn. For asialo-GM1, which lacks sialic acid, alternative visualization methods such as iodine vapor or other general lipid stains would be required. The relative migration of the spots allows for identification, and densitometric analysis of the bands can be used for quantification researchgate.net.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 are most commonly used. | hebmu.edu.cn |

| Mobile Phase (Solvent System) | Typically a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 12 mM MgCl2 in a 58:40:9 v/v/v ratio). | researchgate.net |

| Detection (for sialylated gangliosides) | Spraying with resorcinol-HCl-Cu2+ reagent and heating. This is specific for sialic acid. | nih.govhebmu.edu.cn |

| Application | Qualitative and quantitative analysis of ganglioside profiles in biological samples. | nih.govresearchgate.net |

Mass Spectrometry (MS) is an indispensable tool for the definitive structural characterization of this compound. It provides precise information on molecular weight and detailed structural data through fragmentation analysis nih.govmdpi.com.

Modern MS analysis of gangliosides typically employs soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with liquid chromatography (LC-MS) mdpi.com. This combination allows for the separation of complex mixtures prior to analysis mdpi.com.